4-Bromo-2-(2-(((2-iodobenzoyl)amino)acetyl)carbohydrazonoyl)phenyl benzoate
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Overview
Description
4-Bromo-2-(2-(((2-iodobenzoyl)amino)acetyl)carbohydrazonoyl)phenyl benzoate is a complex organic compound with the molecular formula C23H17BrIN3O4 and a molecular weight of 606.218 g/mol . This compound is notable for its unique structure, which includes bromine, iodine, and a benzoate group, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-(2-(((2-iodobenzoyl)amino)acetyl)carbohydrazonoyl)phenyl benzoate typically involves multiple steps, starting with the preparation of the intermediate compounds. The process generally includes:
Formation of 2-iodobenzoyl chloride: This is achieved by reacting 2-iodobenzoic acid with thionyl chloride under reflux conditions.
Acylation: The 2-iodobenzoyl chloride is then reacted with an appropriate amine to form the corresponding amide.
Hydrazone Formation: The amide is further reacted with hydrazine hydrate to form the carbohydrazonoyl intermediate.
Final Coupling: The intermediate is then coupled with 4-bromo-2-aminophenyl benzoate under suitable conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-(2-(((2-iodobenzoyl)amino)acetyl)carbohydrazonoyl)phenyl benzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium iodide (NaI) in acetone for halogen exchange reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
4-Bromo-2-(2-(((2-iodobenzoyl)amino)acetyl)carbohydrazonoyl)phenyl benzoate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-Bromo-2-(2-(((2-iodobenzoyl)amino)acetyl)carbohydrazonoyl)phenyl benzoate involves its interaction with molecular targets through its functional groups. The bromine and iodine atoms can participate in halogen bonding, while the benzoate group can engage in π-π interactions with aromatic systems. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-2-(2-(((4-chlorobenzoyl)amino)acetyl)carbohydrazonoyl)phenyl benzoate
- 4-Bromo-2-(2-(((2-iodobenzoyl)amino)acetyl)carbohydrazonoyl)phenyl 4-methylbenzoate
- 4-Bromo-2-(2-(((2-iodobenzoyl)amino)acetyl)carbohydrazonoyl)phenyl 4-ethoxybenzoate
Uniqueness
The uniqueness of 4-Bromo-2-(2-(((2-iodobenzoyl)amino)acetyl)carbohydrazonoyl)phenyl benzoate lies in its specific combination of bromine and iodine atoms, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for specialized applications in research and industry.
Properties
CAS No. |
769151-59-9 |
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Molecular Formula |
C23H17BrIN3O4 |
Molecular Weight |
606.2 g/mol |
IUPAC Name |
[4-bromo-2-[(E)-[[2-[(2-iodobenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] benzoate |
InChI |
InChI=1S/C23H17BrIN3O4/c24-17-10-11-20(32-23(31)15-6-2-1-3-7-15)16(12-17)13-27-28-21(29)14-26-22(30)18-8-4-5-9-19(18)25/h1-13H,14H2,(H,26,30)(H,28,29)/b27-13+ |
InChI Key |
IEGLSASVNZZKEB-UVHMKAGCSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)Br)/C=N/NC(=O)CNC(=O)C3=CC=CC=C3I |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)Br)C=NNC(=O)CNC(=O)C3=CC=CC=C3I |
Origin of Product |
United States |
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